Dioxamycin

Description

Contextualization of Dioxamycin within Natural Product Chemistry

Natural product chemistry is a vibrant field dedicated to the discovery of biologically active compounds from natural sources, which have historically been a rich reservoir for drug discovery and development. frontiersin.org this compound belongs to the angucycline class of antibiotics, a family of aromatic polyketides known for their complex, angular tetracyclic structures. nih.gov Angucyclines, including this compound, are synthesized by bacteria through the intricate machinery of type II polyketide synthases (PKSs). nih.gov These compounds often exhibit a wide array of biological activities. nih.gov

Historical Perspective of this compound Discovery and Early Research

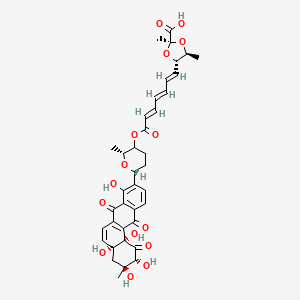

This compound was first isolated from the culture broth of Streptomyces sp. strain MH406-SF1, a microorganism closely related to Streptomyces xantholiticus. researchgate.net The discovery and subsequent structural elucidation of this compound were reported in 1991. nih.gov Early research focused on determining its molecular formula, which was established as C₃₈H₄₀O₁₅ through high-resolution fast atom bombardment mass spectrometry (HRFAB-MS). researchgate.net The intricate structure of this compound was deciphered using advanced spectral analysis techniques, including 2D NMR methods such as ¹H-¹H COSY, ¹³C-¹H COSY, long-range ¹³C-¹H COSY (HMBC), and NOESY. researchgate.net These initial studies laid the groundwork for understanding the unique chemical architecture of this antibiotic.

Significance of this compound as a Polyketide Antibiotic

This compound is a member of the polyketide family, a large and structurally diverse class of secondary metabolites with a broad range of biological activities. nih.gov Specifically, it is classified as a benz[a]anthraquinone antibiotic. nih.govconnectedpapers.com Polyketide antibiotics are known for their potent antimicrobial properties, and this compound is no exception. It has demonstrated in vitro activity against Gram-positive bacteria. researchgate.net The structural complexity and biological activity of polyketides like this compound make them compelling targets for further investigation and potential development into therapeutic agents. This compound is also noted as a capoamycin-type antibiotic. semanticscholar.orgresearchgate.net

Overview of Key Research Areas for this compound

The unique structure and biological activity of this compound have spurred research in several key areas. A significant focus has been on understanding its biosynthesis, which involves the intricate enzymatic processes of polyketide synthases. nih.govsioc-journal.cnnih.gov The total synthesis of this compound and its analogs presents a formidable challenge to synthetic organic chemists and is an active area of investigation. sioc-journal.cnnih.govrsc.org Furthermore, the development of this compound analogs and derivatives is being explored to potentially enhance its biological activity and explore its therapeutic potential. researchgate.netepo.org These research endeavors are crucial for unlocking the full potential of this compound and related compounds.

Table 1: Key Characteristics of this compound

| Characteristic | Description | Reference |

|---|---|---|

| Chemical Class | Angucycline, Polyketide, Benz[a]anthraquinone | nih.govconnectedpapers.com |

| Molecular Formula | C₃₈H₄₀O₁₅ | researchgate.net |

| Producing Organism | Streptomyces sp. MH406-SF1 | researchgate.net |

| Biological Activity | Antibacterial (Gram-positive bacteria) | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

134861-62-4 |

|---|---|

Molecular Formula |

C38H40O15 |

Molecular Weight |

736.7 g/mol |

IUPAC Name |

(2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid |

InChI |

InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1 |

InChI Key |

HWMMBHOXHRVLCU-QOUANJGESA-N |

SMILES |

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C |

Isomeric SMILES |

C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)OC2CC[C@@H](O[C@@H]2C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)[C@@H]([C@@](C6)(C)O)O)O)O)O |

Canonical SMILES |

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C |

Synonyms |

dioxamycin |

Origin of Product |

United States |

Isolation and Producing Microorganisms of Dioxamycin

Discovery and Isolation from Streptomyces Species

The initial discovery and subsequent isolation of dioxamycin were associated with specific Streptomyces strains obtained from soil and marine environments. nih.govmicrobiologyresearch.orgmdpi.com

Streptomyces xantholiticus as a this compound Producer

This compound was first isolated from the culture broth of a Streptomyces strain designated MH406-SF1. nih.govresearchgate.net This strain was identified as being closely related to Streptomyces xantholiticus. nih.govresearchgate.net The isolation process involved purifying the antibiotic from the culture broth using techniques such as countercurrent chromatography, column chromatography, and preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net Analysis of its physico-chemical properties and spectral data confirmed its identity as this compound. mdpi.com

Streptomyces cocklensis as a this compound-Producing Actinomycete

Streptomyces cocklensis is another species recognized as a producer of this compound. microbiologyresearch.orgresearchgate.netmicrobiologyresearch.orgwikipedia.org This actinomycete was isolated from soil collected from the Cockle Park Experimental Farm in Northumberland, UK. microbiologyresearch.orgwikipedia.org The taxonomic position of this strain, designated BK168T, was established using a polyphasic approach. microbiologyresearch.org Streptomyces cocklensis strain BK168T is considered the type strain for this novel species. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Identification of this compound in Streptomyces fradiae Strains

This compound has also been identified in strains of Streptomyces fradiae. mdpi.comnih.gov For instance, during a program focused on discovering novel bioactive substances from marine microorganisms, this compound was isolated and identified from a crude extract of Streptomyces fradiae strain PTZ0025. mdpi.comnih.gov This strain was isolated from marine sediments. mdpi.com Bioassay-guided isolation techniques were employed, followed by purification steps such as Diaion HP-20 column chromatography and repeated HPLC, to obtain this compound, which was confirmed by comparing its properties and spectral data with reported values. mdpi.comnih.gov Streptomyces fradiae is a species known for producing various antibiotics, including neomycin, tylosin, and fosfomycin. wikipedia.org

Here is a summary of this compound-producing Streptomyces species:

| Species | Strain Designation | Isolation Source | Reference |

| Streptomyces xantholiticus | MH406-SF1 | Soil | nih.govresearchgate.net |

| Streptomyces cocklensis | BK168T | Soil (UK) | microbiologyresearch.orgwikipedia.org |

| Streptomyces fradiae | PTZ0025 | Marine sediments | mdpi.comnih.gov |

Methodologies for Microbial Strain Isolation and Characterization

The identification and characterization of novel actinomycetes, including those that produce compounds like this compound, rely heavily on systematic methodologies. geomar.detaylorfrancis.combiology-journal.org

Polyphasic Taxonomic Approaches for Producer Identification

Polyphasic taxonomy is a comprehensive approach used to assign an identity to actinomycetes. taylorfrancis.combiology-journal.orgtaylorfrancis.com This method integrates data from various sources, including morphological, chemical, and genetic analyses. taylorfrancis.combiology-journal.orgtaylorfrancis.com Morphological characteristics, such as colony appearance, mycelial structure, and spore formation, are observed through microscopy, including scanning electron microscopy. bioline.org.brtaylorfrancis.combiology-journal.orgtaylorfrancis.comnih.gov Chemotaxonomic analysis involves examining cellular components like whole-cell sugars, menaquinone profiles, and polar fatty acids. taylorfrancis.combiology-journal.org These patterns can reveal variations between strains, aiding in classification. taylorfrancis.com Biochemical and physiological tests assess growth patterns under different conditions, such as varying carbon sources, salt tolerance, and pH levels. taylorfrancis.combiology-journal.org The cumulative results from these diverse analyses provide a robust basis for classifying isolates and identifying novel species. taylorfrancis.combiology-journal.org

16S rRNA Gene Sequence Analysis and Phylogenetic Placement

Molecular methods, particularly 16S rRNA gene sequence analysis, play a crucial role in the identification and phylogenetic placement of Streptomyces strains. taylorfrancis.combiology-journal.orgnih.govoup.comijcmas.comjournalijar.commodares.ac.ir The 16S rRNA gene is a highly conserved genetic marker used for bacterial taxonomy. nih.govoup.com Sequencing this gene allows for comparison with existing databases to determine the closest relatives of an isolated strain. taylorfrancis.comnih.govoup.comijcmas.com Phylogenetic analysis based on 16S rRNA gene sequences helps to establish the evolutionary relationships between different Streptomyces species and place novel isolates within the existing taxonomic framework. nih.govoup.comjournalijar.comresearchgate.net While 16S rRNA gene similarity is a standard approach, polyphasic taxonomy, incorporating additional genotypic and phenotypic data, is considered necessary for a comprehensive and accurate taxonomic identification, especially for defining new species. taylorfrancis.combiology-journal.orgtaylorfrancis.com

Here is a summary of methods used in Polyphasic Taxonomy:

| Category | Methods |

| Morphological | Light microscopy, Scanning Electron Microscopy (spore morphology) |

| Chemotaxonomic | Whole-cell sugars, Menaquinone profiles, Polar fatty acids |

| Biochemical | Growth on various carbon sources, Salt tolerance, pH tolerance |

| Molecular | 16S rRNA gene sequencing, Phylogenetic analysis, DNA-DNA relatedness |

Phenotypic and Genotypic Differentiation of Novel Strains

The taxonomic position of novel Streptomyces strains, such as Streptomyces cocklensis that produce this compound, is determined using a polyphasic approach. microbiologyresearch.orgnih.govresearchgate.net This approach integrates both phenotypic characteristics and genotypic data. microbiologyresearch.orgresearchgate.netresearchgate.netncl.ac.uk

Phenotypic characterization involves assessing various observable traits of the microorganism. While specific details for Streptomyces cocklensis differentiation include its chemical and morphological features consistent with the genus Streptomyces, the provided information does not detail the full range of phenotypic tests conducted. microbiologyresearch.orgnih.gov

Genotypic differentiation relies on analyzing the genetic material of the strains. A key method is the analysis of the 16S rRNA gene sequence. microbiologyresearch.orgnih.govresearchgate.net Analysis of the 16S rRNA gene sequence of Streptomyces cocklensis strain BK168T indicated a close relationship to Streptomyces paucisporeus 1413T, showing 98.6% sequence similarity. microbiologyresearch.orgnih.govresearchgate.net However, this novel strain could be distinguished from S. paucisporeus by a low level of DNA-DNA relatedness (40%). microbiologyresearch.orgnih.govresearchgate.net

Further genotypic characterization can include determining the G+C content of the genome. The G+C content of the type strain genome of Streptomyces cocklensis is reported to be 71.8 mol%. researchgate.net Multilocus sequence analysis (MLSA) is another genotypic technique used in the taxonomic placement of Streptomyces strains. researchgate.net

The combination of phenotypic properties and genotypic data, such as 16S rRNA gene sequence similarity and DNA-DNA relatedness, allows for the clear differentiation of novel this compound-producing strains from existing species within the Streptomyces genus. microbiologyresearch.orgnih.govresearchgate.net

Fermentation Processes for this compound Production Research

Fermentation is a biological process involving microorganisms that is relevant to the production of compounds like this compound. nih.gov Research into fermentation processes for microbial products generally involves optimizing various parameters to improve the yield, productivity, and conversion rate of the target metabolites. mdpi.com

Optimization of fermentation processes can include improving the producing strains, designing and optimizing fermentation media, and controlling operating conditions within the fermenter. mdpi.com Analyses of fermentation processes can also involve studying the physiology of the microorganisms and utilizing omics technologies. mdpi.com

Structural Elucidation and Chemoinformatics of Dioxamycin

Advanced Spectroscopic Methods for Structural Characterization

Determining the precise atomic arrangement and connectivity within the Dioxamycin molecule has been achieved through the application of powerful spectroscopic methods.

NMR spectroscopy plays a vital role in the structural determination of this compound. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional NMR techniques such as ¹H-¹H COSY, ¹³C-¹H COSY (HMQC), long-range ¹³C-¹H COSY (HMBC), and NOESY, provides detailed information about the different nuclei in the molecule and their spatial relationships. nih.govresearchmap.jpmdpi.com These experiments help in assigning signals to specific atoms and establishing connectivity within the molecular framework. For instance, HMBC correlations are crucial for linking different structural fragments. researchmap.jpmdpi.com Comparison of NMR data of this compound with related compounds, such as fradimycin A, has been used to confirm structural similarities and identify variations. mdpi.com

High-Resolution Electron Spray Ionization Mass Spectrometry (HRESIMS) is essential for determining the elemental composition and molecular formula of this compound. HRESIMS provides highly accurate mass-to-charge ratio (m/z) values for the protonated or adducted molecular ions, allowing for the precise calculation of the molecular formula. For this compound, the molecular formula has been determined to be C₃₈H₄₀O₁₅ based on HRESIMS data. researchgate.netnih.gov HRESIMS data for related compounds, like fradimycin A (C₃₉H₄₂O₁₅), have also been reported, showing slight variations in molecular composition compared to this compound. nih.govmdpi.com

X-ray crystallography is a powerful technique for obtaining a definitive three-dimensional structure of a molecule at atomic resolution, provided suitable crystals can be obtained. While direct X-ray crystallography data specifically for this compound is not explicitly detailed in the search results, studies on related angucycline compounds, such as waldiomycin, have utilized X-ray crystallography to determine their absolute stereochemistry and structural features. researchmap.jp X-ray diffraction is a fundamental method for characterizing the atomic structure of materials and can reveal details about chemical bonds and crystallographic disorder. googleapis.comwikipedia.org Studies on related compounds often provide valuable insights into the likely structural characteristics and stereochemistry of this compound.

Structural Features and Chemical Topology of this compound

This compound belongs to the class of angucycline antibiotics, which are characterized by an angular tetracyclic system. researchmap.jpnih.govresearchgate.net Specifically, this compound contains a modified benz[a]anthraquinone core, which serves as the angucyclinone chromophore. nih.govresearchgate.netnih.govgoogleapis.comnih.gov This core structure is a common feature among capoamycin-related antibiotics. nih.govmdpi.com Angucyclinones are aromatic polyketides with a tetracyclic benz[a]anthracene skeleton, often featuring a benz[a]anthracene-9,10-dione derivative. researchgate.net The benz[a]anthraquinone core of this compound is a key structural element responsible for some of its properties. nih.govresearchgate.net

Here is a summary of key spectroscopic data points for this compound and related compounds mentioned in the text:

| Compound | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | Key NMR Data Highlights |

| This compound | C₃₈H₄₀O₁₅ | Not explicitly stated | Analyzed using ¹H, ¹³C, COSY, HMQC, HMBC, and NOESY. nih.govresearchmap.jpmdpi.com |

| Fradimycin A | C₃₉H₄₂O₁₅ | 751.2673 | Similar ¹H and ¹³C NMR to this compound, with additional signals for a methoxyl group at δH 3.76 and δC 53.1. nih.govmdpi.com |

| Waldiomycin | C₃₈H₃₈O₁₃ | 703.2394 | ¹H and ¹³C NMR data similar to this compound except for signals in the angucyclinone portion. researchmap.jp |

| Compound 5 (Balmoralmycin related) | C₃₅H₃₆O₁₁ | 633.2347 | ¹³C NMR supports structural similarity with balmoralmycin (B1251008) and antibiotic C104, including olivose and anthraquinone (B42736) aglycone signals. nih.govresearchgate.net |

| Compound 6 (Balmoralmycin related) | C₃₅H₃₈O₁₀ | Not explicitly stated | ¹H and ¹³C NMR similar to compound 5, but with a linear 3-methylbut-2-enoic acid instead of a seven-membered lactone. nih.gov |

Note: Interactive data tables are not directly supported in this format. The table above presents the data in a clear, structured manner.

Stereochemical Investigations of this compound

Stereochemical investigations of this compound have been conducted to determine the spatial arrangement of atoms within its complex structure. Studies involving techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY), and comparisons with known compounds have been crucial in assigning the relative and, in some cases, absolute configurations of chiral centers within the molecule. nih.govresearchgate.net For instance, analysis of NOE correlations in ROESY spectra helps to establish the relative stereochemistry at various positions, such as the sugar moiety and the polyene chain. nih.govresearchgate.net Alkaline hydrolysis experiments followed by comparative analysis of the resulting products with those from related compounds have also been employed to confirm stereochemical assignments at certain positions on the angucycline core. nih.govresearchgate.net For example, alkaline hydrolysis of this compound and fradimycin A yielded the same product, suggesting identical stereochemistry at specific carbons (C-2, C-3, C-4a, and C-12b) on the angucycline core. nih.govresearchgate.net

Chemoinformatic Analysis and Structural Analogues

Chemoinformatic analysis involves the use of computational and informational techniques to study chemical compounds. For this compound, this includes analyzing its structural features and comparing them to those of related molecules, particularly other angucycline antibiotics. This analysis helps in understanding the relationships between structural variations and biological activities within this class of compounds.

Comparative Structural Analysis with Related Angucyclines (e.g., Capoamycin, Balmoralmycin, Waldiomycin)

This compound shares a common angucycline framework with related antibiotics such as Capoamycin, Balmoralmycin, and Waldiomycin. nih.govnih.govresearchgate.net These compounds are all members of the angucycline family, characterized by an angular benz[a]anthracene tetracyclic system. nih.govasm.org However, they exhibit structural differences in their aglycone moieties, attached sugar units, and fatty acid chains, contributing to their diverse biological profiles. nih.gov

Capoamycin, originally isolated from Streptomyces capoamus, also contains a modified benz[a]anthraquinone chromophore, a deoxysugar, and a polyene acid chain, similar to this compound. nih.gov Waldiomycin is another angucycline antibiotic structurally related to this compound. semanticscholar.orgnih.govresearchgate.net It has been found to inhibit WalK, a histidine kinase essential for cell-wall metabolism in certain Gram-positive bacteria. researchgate.net Balmoralmycin is a representative of a group of angucyclines with unique structural features, including a C-glycosidic bond-linked deoxy-sugar (D-olivose) and an unsaturated fatty acid chain. nih.govasm.org While this compound, Capoamycin, Balmoralmycin, and Waldiomycin all belong to the angucycline class, variations in their glycosylation patterns, the nature and length of their polyene chains, and modifications to the angucycline core differentiate them structurally. nih.govasm.org These structural comparisons are vital for understanding the basis of their differing biological activities and for guiding the search for new analogues.

A simplified comparison of the structural features of this compound and some related angucyclines is presented in the table below.

| Compound | Angucycline Core | Sugar Moiety | Fatty Acid Chain | Other Notable Features |

| This compound | Modified benz[a]anthraquinone | Deoxysugar | Long polyene | - |

| Capoamycin | Modified benz[a]anthraquinone | Deoxysugar | Polyene | - |

| Balmoralmycin | Angular benz[a]anthracene | D-olivose (C-linked) | Unsaturated | - |

| Waldiomycin | Angucycline | Not specified in sources | Not specified in sources | - |

Computational Modeling for Structure-Activity Relationship (SAR) Insights

Computational modeling plays a significant role in deriving Structure-Activity Relationship (SAR) insights for complex molecules like this compound and its analogues. SAR studies aim to correlate structural features of compounds with their biological activities, which can inform the design of new molecules with improved properties. ucp.edu.pknih.govnih.gov

For angucyclines, including this compound and related compounds, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how these molecules interact with biological targets, such as enzymes or proteins. nih.govmdpi.complos.orgnih.gov While specific computational modeling studies focused solely on this compound's SAR were not detailed in the search results, the application of these techniques to related angucyclines and other compound classes highlights their potential utility. For example, computational modeling has been used to study the binding characteristics of natural compounds to proteins mdpi.com, predict drug-transporter interactions nih.govnih.gov, and investigate the SAR of potential inhibitors for various biological targets nih.govfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) modeling, a type of computational analysis, seeks to build mathematical models that link quantitative descriptors of chemical structure to biological activity. ucp.edu.pknih.govfda.gov These models can be used to predict the activity of untested compounds and to identify the key structural features that contribute to activity. nih.govfda.gov The complexity of angucycline structures, including their stereochemistry and conformational flexibility, presents challenges and opportunities for sophisticated computational modeling approaches to gain deeper SAR insights. ucp.edu.pk

Computational modeling can help in understanding why minor structural changes in angucyclines can lead to significant differences in their biological potency, a phenomenon often referred to as activity cliffs. ucp.edu.pk By simulating molecular interactions and analyzing properties such as binding energy and conformational changes, computational studies can provide a molecular-level understanding of the factors governing the activity of this compound and its analogues. nih.govmdpi.com

Biosynthesis and Pathway Engineering of Dioxamycin

Elucidation of Dioxamycin Biosynthetic Pathways

The biosynthesis of complex polyketides like this compound involves dedicated enzymatic machinery and a series of precisely orchestrated steps. Understanding these pathways is fundamental to manipulating them for desired outcomes.

Polyketide Synthase (PKS) Involvement in this compound Synthesis

Polyketide synthases (PKSs) are key enzyme complexes responsible for assembling the carbon backbone of polyketides. In bacteria, particularly Streptomyces species, type II PKSs are commonly involved in the biosynthesis of aromatic polyketides, including angucyclines, a family of compounds to which this compound belongs. asm.orgnih.gov Type II PKSs are dissociative enzyme complexes comprising several discrete proteins, including a ketosynthase (KS) subunit, an acyl carrier protein (ACP), and a chain length factor (CLF). asm.orgnih.gov These components work together to catalyze the condensation of acyl-CoA starter units and malonyl-CoA extender units, iteratively building the polyketide chain. asm.orgnih.gov While specific details on the PKS system directly responsible for this compound are not extensively detailed in the search results, its classification as an angucycline strongly suggests the involvement of a type II PKS system for the assembly of its core angucycline aglycone. asm.orgnih.govresearchgate.net The assembly typically involves the condensation of acetate (B1210297) units derived from acyl-CoA starters and extenders. asm.orgnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for this compound

Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a microorganism's genome that encode the enzymes and regulatory proteins required for the biosynthesis of a specific secondary metabolite. nih.gov Identification and characterization of BGCs are crucial steps in understanding the genetic basis of natural product biosynthesis. While a specific BGC explicitly named for this compound was not identified in the provided search results, this compound is mentioned as a member of the urdamycin-type angucyclines (UTA-2 group). asm.orgnih.govresearchgate.net The biosynthetic gene clusters for other UTA-2 members, such as simocyclinones and balmoralmycin (B1251008), have been characterized. asm.orgnih.govresearchgate.net These characterized BGCs typically encode a type II PKS system for the angucycline aglycone, enzymes for deoxysugar biosynthesis (like D-olivose), and potentially enzymes for the synthesis of attached fatty acid chains or other moieties. asm.orgnih.govresearchgate.net Given the structural similarities, the BGC for this compound is expected to share homologous genes with the BGCs of other UTA-2 angucyclines, particularly those involved in the synthesis of the angucycline core and the D-olivose sugar. asm.orgnih.govresearchgate.net Genome mining approaches and comparative genomics with known angucycline BGCs are common strategies for identifying the this compound BGC. nih.gov

Enzymatic Steps and Post-PKS Modifications in this compound Formation

The formation of mature polyketides from the nascent polyketide chain involves a series of enzymatic steps and post-PKS modifications catalyzed by tailoring enzymes. asm.orgnih.gov Following the assembly of the polyketide chain by the PKS, cyclases and aromatases catalyze the folding and cyclization of the linear chain into the characteristic aromatic ring system. asm.orgnih.gov The structural diversity observed in angucyclines largely arises from the different patterns of cyclization and subsequent modifications. asm.orgnih.gov Post-PKS modifications can include glycosylation, methylation, hydroxylation, oxidation, and the attachment of other chemical moieties. asm.orgnih.govresearchgate.netnih.gov this compound, as a UTA-2 angucycline, features a C-glycosidic bond-linked D-olivose sugar and an unsaturated fatty acid chain attached via an ester linkage. asm.orgnih.govresearchgate.net This indicates that specific glycosyltransferases are involved in attaching the D-olivose sugar, and enzymes are required for the synthesis and attachment of the fatty acid chain. asm.orgnih.govresearchgate.net Hydroxylation at specific positions (e.g., 4a and 12b in the angucyclic polyketide) are also noted as structural features differentiating this compound from related compounds like waldiomycin, suggesting the involvement of hydroxylase enzymes. researchmap.jp

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies are experimental techniques used to elucidate the building blocks and intermediates involved in a biosynthetic pathway. By feeding isotopically labeled precursors to the producing organism and analyzing the labeling pattern in the final product, researchers can trace the origin of different parts of the molecule. While no specific precursor incorporation studies directly on this compound were found in the provided search results, studies on other polyketides and angucyclines provide insights into the general types of precursors utilized. Polyketide backbones are typically assembled from acetyl-CoA, malonyl-CoA, and sometimes other short-chain acyl-CoA units. wikipedia.org The D-olivose sugar moiety would be derived from glucose-1-phosphate through a series of enzymatic transformations. nih.gov The unsaturated fatty acid chain would be synthesized from acetyl-CoA and malonyl-CoA units via fatty acid synthesis machinery, likely linked to the polyketide pathway. researchgate.net Research on related compounds often involves feeding labeled acetate, malonate, or glucose to understand their incorporation into the polyketide core and sugar moieties. wikipedia.org

Genetic and Metabolic Engineering for this compound Production and Diversification

Genetic and metabolic engineering approaches are employed to improve the yield of natural products, create novel analogs, or produce compounds in heterologous hosts. ontosight.aiscitechnol.commdpi.com These strategies involve manipulating the genes and enzymes within the biosynthetic pathway and the host organism's metabolism. scitechnol.commdpi.com

Targeted Gene Deletion and Overexpression Strategies

Targeted gene deletion and overexpression are common genetic engineering strategies used to manipulate biosynthetic pathways. jic.ac.ukresearchgate.netmdpi.com Gene deletion involves removing or inactivating a specific gene within the BGC or the host genome. This can be used to:

Eliminate competing pathways that shunt precursors away from the desired product. wikipedia.orgnih.gov

Block steps leading to undesired byproducts. wikipedia.orgnih.gov

Elucidate the function of specific genes by observing the effect of their absence on product formation. nih.gov

Overexpression involves increasing the copy number or expression level of a specific gene. jic.ac.ukwikipedia.org This can be used to:

Increase the levels of rate-limiting enzymes in the pathway, thereby enhancing product yield. jic.ac.uk

Introduce genes from other pathways or organisms to introduce new enzymatic capabilities. frontiersin.org

In the context of this compound biosynthesis, targeted gene deletion could be used to inactivate genes responsible for the production of structurally related angucyclines or shunt products that compete for common precursors. asm.orgnih.govresearchgate.netnih.gov Overexpression of genes encoding key enzymes, such as those involved in the synthesis of the angucycline core, D-olivose, or the fatty acid chain, could potentially lead to increased this compound production. jic.ac.uk Additionally, overexpressing regulatory genes that positively control the expression of the this compound BGC could enhance production. jic.ac.uk While specific examples of gene deletion or overexpression applied directly to this compound were not found, these techniques have been successfully applied to improve the production of other polyketides in Streptomyces species. jic.ac.ukfrontiersin.org For instance, gene editing techniques like CRISPR/Cas9 have been used to significantly increase the production of other antibiotics by targeting regulatory genes. jic.ac.uk

Table: Potential Genetic Engineering Strategies for this compound Production

| Strategy | Target Genes | Expected Outcome |

| Gene Deletion | Genes in competing angucycline pathways, genes for undesired shunt products | Reduced byproduct formation, potentially increased yield |

| Gene Overexpression | Genes encoding rate-limiting enzymes (PKS subunits, tailoring enzymes), regulatory genes | Increased this compound production |

Metabolic engineering approaches can also involve optimizing the host organism's central metabolism to increase the availability of precursors like acetyl-CoA and malonyl-CoA, which are essential for polyketide synthesis. mdpi.com Strategies such as modifying carbon source utilization or balancing redox cofactor availability can further enhance production. google.com

Heterologous Expression of this compound Biosynthetic Genes

Heterologous expression is a strategy used to study and produce natural products by transferring their BGC into a different host organism nih.govmdpi.com. This approach can be valuable for activating cryptic BGCs, improving production titers, and facilitating pathway engineering nih.gov. While the provided search results discuss the heterologous expression of other biosynthetic gene clusters, such as those for diazaquinomycin and daptomycin, and general methods for heterologous expression in bacteria and fungi nih.govmdpi.comnih.govjmb.or.krmdpi.comrsc.org, specific detailed research findings on the heterologous expression solely of the this compound biosynthetic gene cluster were not prominently available within the search results. However, the general principles and techniques described for other BGCs, such as cloning the gene cluster into a suitable vector (like a Streptomyces artificial chromosome vector system) and introducing it into a heterologous host (such as Streptomyces coelicolor), are applicable to the study of this compound biosynthesis nih.govjmb.or.kr. Heterologous expression systems can serve as functional proof for gene cluster assignment and facilitate investigations into the biosynthetic pathway nih.gov.

Pathway Engineering for Analog Production

Pathway engineering involves modifying biosynthetic pathways to enhance the production of desired compounds or to generate novel analogs google.comgoogle.com. This can involve altering endogenous genes or heterologously expressed genes within a biosynthetic pathway google.comgoogle.com. Techniques such as gene knockout and the use of methods like CRISPR-Cas9 can be employed in pathway engineering efforts researchgate.netgoogle.com.

Research on angucyclines, the class to which this compound belongs, has shown that pathway engineering can lead to the production of derivatives researchgate.net. For instance, studies on balmoralmycin, another UTA-2 member, have utilized CRISPR/dCas9-assisted gene knockdown to investigate the involvement of specific genes in its biosynthesis and the production of shunt products researchgate.netasm.org. While direct detailed research findings specifically on pathway engineering for this compound analog production were not extensively detailed in the search results, the broader context of angucycline biosynthesis and the application of genetic engineering techniques like those used for balmoralmycin indicate that similar strategies could be applied to the this compound pathway to generate novel analogs researchgate.netasm.org. The structural variations observed among UTA-2 members, differing in their angucycline moieties and unsaturated fatty acid chains, suggest potential targets for pathway engineering to create structural diversity nih.govasm.org.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in microorganisms, including polyketides like this compound, is a complex process involving various regulatory elements google.com. Biosynthetic gene clusters often contain regulatory genes that control the expression of the genes involved in the pathway mdpi.com. These can include histidine kinases and DNA-binding response regulators, which are components of two-component systems involved in sensing environmental signals and modulating gene expression mdpi.comnih.gov.

Molecular Mechanisms of Dioxamycin Action

Dioxamycin's Interaction with Cellular Targets

This compound, similar to other polyketide antibiotics, demonstrates the capacity to interact with multiple cellular targets. ontosight.ai This multi-target interaction profile is attributed to its complex chemical structure, which features a intricate arrangement of rings and chains, including a dioxolane ring, a pyran ring, and a heptatrienyl chain. ontosight.ai These interactions can collectively lead to the inhibition of essential cellular processes. ontosight.ai

Inhibition of Essential Cellular Processes by this compound

Polyketide antibiotics, including this compound, have shown potential in inhibiting the growth of various microorganisms and cancer cells by interfering with vital cellular functions. ontosight.ai The precise mechanisms by which this compound directly inhibits essential cellular processes are an area of ongoing research. However, studies on structurally related compounds, such as Waldiomycin, provide insights into potential modes of action, particularly concerning critical bacterial systems like those involved in cell wall metabolism. Waldiomycin, for instance, has been shown to repress genes involved in cell wall metabolism in bacteria like Bacillus subtilis and Staphylococcus aureus by inhibiting the WalK/WalR system, an essential two-component system in many Gram-positive bacteria. frontiersin.orgresearchgate.net This inhibition can lead to observable effects such as increased cell aggregation. frontiersin.org

Investigations into Multi-Target Interactions

The complex structure of this compound suggests a potential for interacting with multiple targets within cells, contributing to its biological activity. ontosight.ai This concept is supported by studies on Waldiomycin, a structurally related angucycline antibiotic. frontiersin.orgresearchgate.netnih.gov Waldiomycin has been demonstrated to act as a general inhibitor of class-I histidine kinases (HKs), affecting the activity of multiple HKs in both Gram-positive bacteria, such as WalK in Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli QseC, EnvZ, and PhoQ. frontiersin.orgnih.gov The high structural homology among bacterial histidine kinases suggests that inhibitors targeting conserved regions could potentially inhibit multiple two-component systems simultaneously. nih.gov This broad-spectrum inhibition observed with Waldiomycin highlights the potential for related compounds like this compound to also exhibit multi-target interactions within bacterial cells, which could be a strategy to mitigate the development of drug resistance. nih.gov

Detailed Mechanistic Studies of this compound and Related Compounds

Detailed mechanistic studies have primarily focused on Waldiomycin, a compound closely related to this compound, providing valuable insights into the molecular basis of their activity.

Histidine Kinase Inhibition by Waldiomycin, a this compound-Related Compound

Waldiomycin has been identified as a novel inhibitor of WalK, a crucial histidine kinase in the WalK/WalR two-component system essential for cell wall metabolism in low GC Gram-positive bacteria. researchgate.netnih.gov As an angucycline antibiotic, Waldiomycin shares structural similarities with this compound. frontiersin.orgresearchgate.netnih.gov Studies have quantified the inhibitory potency of Waldiomycin against WalK from different bacterial species, reporting IC50 values of 8.8 µM for S. aureus and 10.2 µM for B. subtilis. researchgate.netnih.gov Waldiomycin effectively inhibits the autophosphorylation activity of WalK from various bacteria, including B. subtilis, S. aureus, Enterococcus faecalis, and Streptococcus mutans. frontiersin.org The inhibition of WalK by Waldiomycin leads to the repression of genes regulated by the WalR response regulator, impacting cell wall metabolism and cellular morphology. frontiersin.orgresearchgate.net

ATP-Non-Competitive Inhibition Mechanisms

Mechanistic studies have revealed that Waldiomycin inhibits histidine kinases in an ATP-non-competitive manner. frontiersin.orgnih.gov This indicates that Waldiomycin does not compete with ATP for binding at the catalytic active site (CA domain) of the histidine kinase. frontiersin.orgnih.gov Instead, research suggests that Waldiomycin may bind to the H-box region located within the dimerization and histidine phosphotransfer (DHp) domain of class-I histidine kinases. frontiersin.orgnih.govnih.govresearchgate.net The H-box contains the conserved histidine residue that undergoes autophosphorylation, a critical step in the two-component signaling pathway. nih.gov Binding to this region by Waldiomycin is proposed to block the access of the ATP-bound CA domain to the H-box, thereby inhibiting histidine phosphorylation and disrupting signal transduction. nih.govresearchgate.net This mechanism of targeting the H-box represents a unique mode of action compared to many other kinase inhibitors that primarily target the ATP-binding site. nih.govresearchgate.net

Molecular Docking and Binding Site Analysis for this compound Analogs

Molecular docking and simulation studies have been employed to investigate the binding characteristics of Waldiomycin and its analogs to bacterial histidine kinases, providing insights into potential binding sites and interaction mechanisms relevant to this compound. For instance, molecular docking studies were conducted to explore the binding of Waldiomycin and its methyl ester analog to the WalK histidine kinase of Staphylococcus aureus. plos.org These studies utilized homology modeling to construct a 3D model of the WalK catalytic domain. plos.org Computational techniques, such as molecular mechanics/generalized born surface area (MM/GBSA) scoring, were used to calculate binding free energies and evaluate the stability of the protein-ligand complexes. plos.org

Cellular Responses to this compound Exposure (excluding human clinical data)

Studies on this compound and related compounds have investigated their effects on cellular processes in various target cells, primarily focusing on non-human or general cell line models. These investigations aim to elucidate the mechanisms by which this compound exerts its biological effects at the cellular level.

Cell Cycle Arrest Induction

Cell cycle arrest is a critical cellular response that can prevent the proliferation of damaged or abnormal cells. Research indicates that this compound or related compounds can induce cell cycle arrest in certain cell lines. For instance, studies on fradimycin B, a compound structurally related to this compound and also exhibiting antitumor activities, demonstrated the induction of cell cycle arrest at the G₀/G₁ phase in colon cancer and glioma cells. mdpi.com While direct studies specifically detailing this compound's mechanism for cell cycle arrest were not extensively found, the activity observed with related polyketides like fradimycin B suggests a potential for this compound to influence cell cycle progression. Cell cycle arrest can be triggered by various factors, including DNA damage or disruption of signaling pathways that regulate cell cycle transitions. mdpi.combiorxiv.org

Apoptosis Induction in Target Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating unwanted or unhealthy cells. Investigations into the cellular effects of compounds structurally or functionally similar to this compound, such as fradimycin B, have shown the induction of apoptosis in tumor cells. mdpi.com This suggests that this compound may also possess the ability to trigger apoptotic pathways in susceptible cells. Apoptosis can be initiated through various mechanisms, including the activation of caspases and the involvement of both extracellular and intracellular signaling pathways. oncotarget.comgoogleapis.com While specific data on this compound's direct impact on apoptosis pathways like caspase activation or cytochrome c release were not prominent in the search results, the observed apoptotic effects of related compounds highlight this as a potential area of this compound activity.

Inhibition of Cell Growth

A key cellular response to many biologically active compounds is the inhibition of cell growth. This compound has demonstrated the ability to inhibit the growth of various cell lines. Studies have reported the inhibitory effects of this compound on the growth of several cell lines, including L1210, P388, IMC, LX-1, and SC-6 cells. medchemexpress.com The concentration required to achieve 50% inhibition of cell growth (IC₅₀) has been determined for these cell lines, providing quantitative data on this compound's growth inhibitory potency. medchemexpress.com

| Cell Line | IC₅₀ (μg/mL) |

| L1210 | 2.7 |

| P388 | 1.4 |

| IMC | 6.0 |

| LX-1 | 2.0 |

| SC-6 | 2.5 |

Table 1: Inhibition of Cell Growth by this compound medchemexpress.com

This growth inhibition is a significant cellular response and is often linked to the compound's ability to interfere with essential cellular processes, potentially including those involved in cell cycle progression and survival. ontosight.ai

Preclinical Biological Activities of Dioxamycin

Antimicrobial Spectrum of Dioxamycin

This compound has shown in vitro activity against Gram-positive bacteria. medchemexpress.comnih.gov Its efficacy is attributed to its chemical structure as a benz[a]anthraquinone antibiotic. medchemexpress.com

This compound is reported to be active against Gram-positive bacteria. medchemexpress.com While specific MIC values for this compound against Staphylococcus aureus and Bacillus subtilis are not detailed in readily available literature, related capoamycin-type antibiotics show efficacy. For instance, the related compounds fradimycin A, fradimycin B, and MK844-mF10 exhibit in vitro antimicrobial activity against Staphylococcus aureus with Minimal Inhibitory Concentration (MIC) values ranging from 2.0 to 6.0 μg/mL. nih.gov Another structurally related angucyclinone antibiotic, waldiomycin, has demonstrated moderate activity against both S. aureus and B. subtilis, with MICs ranging from 8 μg/ml to 16 μg/ml. frontiersin.orgnih.gov

The activity of this compound extends to multi-drug resistant (MDR) bacterial strains. Related compounds have shown effectiveness against resistant pathogens. For example, MK844-mF10, a capoamycin-related antibiotic, has demonstrated activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov Similarly, the angucyclinone antibiotic waldiomycin has shown antibacterial activity against methicillin-resistant strains of S. aureus. frontiersin.orgnih.gov This suggests that compounds within this class, including this compound, may have potential applications in combating antibiotic resistance.

Minimal Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. For compounds structurally similar to this compound, specific MIC values have been established, providing a benchmark for its expected activity.

Fradimycin A: 6.0 μg/mL against Staphylococcus aureus. nih.gov

Fradimycin B: 2.0 μg/mL against Staphylococcus aureus. nih.gov

MK844-mF10: 4.0 μg/mL against Staphylococcus aureus. nih.gov

Waldiomycin: 8 μg/ml to 16 μg/ml against Staphylococcus aureus and Bacillus subtilis (including methicillin-resistant strains). frontiersin.orgnih.gov

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound-Related Compounds

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| Fradimycin A | Staphylococcus aureus | 6.0 |

| Fradimycin B | Staphylococcus aureus | 2.0 |

| MK844-mF10 | Staphylococcus aureus | 4.0 |

| Waldiomycin | S. aureus (incl. MRSA) | 8 - 16 |

| Waldiomycin | B. subtilis | 8 - 16 |

Antitumor Activity in Preclinical Models (excluding human clinical data)

In addition to its antimicrobial properties, this compound has demonstrated antitumor activity in preclinical in vitro models. medchemexpress.comnih.gov

Initial reports indicated that this compound is active against some tumor cells. medchemexpress.com Subsequent research on capoamycin-type antibiotics, including compounds closely related to this compound, has confirmed significant inhibition of cancer cell growth. nih.gov These studies utilize assays to determine the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.

Research has specifically highlighted the efficacy of this compound-related compounds against colon cancer and glioma cell lines. nih.gov In vitro studies demonstrated that these antibiotics significantly inhibit the growth of these cancer cells, with IC50 values indicating high potency. nih.gov

For example, fradimycin A, fradimycin B, and MK844-mF10 showed IC50 values ranging from 0.13 to 6.46 μM across various colon cancer and glioma cell lines. nih.gov Fradimycin B, the most active of these compounds, was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis and necrosis in both colon cancer and glioma cells. nih.gov

Table 2: In Vitro Antitumor Activity of this compound-Related Compounds (IC50)

| Compound | Cancer Type | IC50 Range (μM) |

|---|---|---|

| Fradimycin A | Colon Cancer, Glioma | 0.13 - 6.46 |

| Fradimycin B | Colon Cancer, Glioma | 0.13 - 6.46 |

| MK844-mF10 | Colon Cancer, Glioma | 0.13 - 6.46 |

In vivo Efficacy in Animal Models of Cancer

No studies detailing the in vivo efficacy of this compound in any animal models of cancer were found.

Emergence and Mechanisms of Resistance to this compound

No information on the emergence of resistance to this compound in any context was identified.

Bacterial Resistance Mechanisms (e.g., efflux pumps, target modification)

While general mechanisms of bacterial resistance are well-documented for many antibiotics, no studies specifically linking these mechanisms to this compound were found.

Molecular Basis of Acquired Resistance

There is no available information on the molecular basis of acquired resistance to this compound.

To proceed with generating the requested article, specific and verifiable information on the chemical compound "this compound" is required.

Chemical Synthesis and Derivatization of Dioxamycin

Total Synthesis Approaches to Dioxamycin

While the search results mention the total synthesis of related compounds like FR901464 and dixiamycins A and B, specific details on the total synthesis approaches applied directly to this compound are not extensively provided in the retrieved snippets. google.comrsc.org Total synthesis typically involves the construction of complex molecules from simpler precursors through a series of controlled chemical reactions.

Methodologies for Chemical Modification and Derivatization

Various methodologies are employed for the chemical modification and derivatization of complex natural products like this compound. These techniques allow for targeted alterations to the molecular structure. Chemical modification can be achieved through specific chemical cleavage, acetylation, formylation, and metabolic synthesis. google.co.ug

The angucyclinone core is a key structural feature of this compound and related angucycline antibiotics. nih.govresearchgate.net Diversification of this core is a strategy to generate a range of analogs with potentially altered biological activities. This diversification can arise naturally through different patterns of cyclase-controlled folding and aromatization during biosynthesis, as well as through post-polyketide synthase (PKS) modifications introduced by tailoring enzymes. nih.gov These tailoring enzymes can decorate the angucycline skeleton, for example, through glycosylation, or even rearrange the carbon skeleton to produce atypical angucyclines. nih.gov C-9 C-glycosylation is a predominant modification among angucyclines, including this compound and fradimycins. nih.gov

Modifications of Side Chains and Glycosidic Moieties

The intricate structure of this compound, possessing various side chains and a glycosidic moiety, presents potential sites for chemical modification. Modifications of natural products, particularly antibiotics, are often pursued to improve their biological activity, alter their pharmacokinetic properties, or reduce toxicity.

The glycosidic moiety, a prominent feature of this compound as a C-glycoside, is a common target for structural modifications in glycosylated natural products nih.gov. Research on other glycosylated compounds, such as doxorubicin (B1662922) (an anthracycline structurally related to the angucycline core of this compound), has demonstrated that modifications in the sugar moiety can significantly influence anticancer effectiveness, including effects on apoptosis induction and genotoxicity nih.gov. These modifications can involve altering functional groups on the sugar ring or changing the type of sugar attached nih.gov. For instance, modifications at the C3' position of the daunosamine (B1196630) sugar in doxorubicin have shown promise in increasing activity against cancer cells in vitro nih.gov. While this compound possesses a C-glycosidic linkage and a deoxysugar unit mdpi.comnih.gov, specific detailed studies focusing solely on the modifications of this compound's glycosidic moiety were not extensively found in the provided sources. However, the prevalence of C-glycosylation as a modification among angucyclines, including this compound, is noted in comprehensive reviews of glycosylated bacterial natural products nih.gov.

Side chains within the this compound structure also represent potential sites for chemical derivatization. General chemical modification techniques applicable to compounds with various functional groups, such as hydroxyl, carboxyl, amine, or alkene groups, could potentially be applied to this compound patentinspiration.comgoogle.com. These techniques can include reactions like acylation, alkylation, or the formation of carbonyl derivatives patentinspiration.comgoogle.com. In the broader field of chemical biology and drug development, modification of amino acid side chains in peptides and proteins is a strategy used to alter properties like hydrophobicity, amphipathicity, and charge, with the aim of improving activity and specificity frontiersin.orgnih.gov. While this compound is not a peptide, the principle of side chain modification to tune biological interactions is a general concept in medicinal chemistry.

Challenges and Future Directions in Dioxamycin Research

Advancements in Biosynthetic Pathway Elucidation and Manipulation

Understanding the biosynthetic pathway of Dioxamycin is crucial for its sustainable production and for generating novel analogs through bioengineering. While significant progress has been made in elucidating the biosynthetic pathways of other natural products using techniques like chemoproteomics, challenges remain, particularly in complex pathways or those in organisms lacking efficient genetic manipulation systems. frontiersin.org, frontiersin.org

Chemoproteomics, utilizing activity-based probes, has shown promise in identifying enzymes involved in natural product biosynthesis by directly profiling active enzymes within biological samples. frontiersin.org, frontiersin.org This approach can accelerate the discovery of key biosynthetic genes and facilitate their application in synthetic biology. frontiersin.org, frontiersin.org Future advancements in probe selectivity and the integration of chemoproteomics with other omics technologies are expected to enhance the utility of this approach in biosynthetic research. frontiersin.org

Manipulating biosynthetic pathways, often through genetic engineering techniques like gene knockout and heterologous expression, has been successfully applied in studying fungal secondary metabolism. researchgate.net These methods are valuable for rationally acquiring new natural products and understanding the intricate design of intertwined biosynthetic pathways. researchgate.net

Strategies for Overcoming Microbial Resistance to this compound

The development of microbial resistance poses a significant challenge to the long-term efficacy of antibiotics, including polyketides like this compound. mdpi.com, news-medical.net Microorganisms have evolved various mechanisms to resist antimicrobial agents, such as enzymatic degradation, efflux pumps, and target modification. frontiersin.org, frontiersin.org

Innovative strategies are needed to overcome existing hurdles in treating infectious diseases caused by resistant microbes. mdpi.com These include identifying novel drug targets, developing innovative small molecules that interfere with microbial resistance mechanisms, and optimizing drug delivery systems to enhance antibiotic entry into cells. mdpi.com, news-medical.net Combinatorial screening of existing drugs to identify synergistic effects is another approach being explored. mdpi.com Understanding intrinsic antimicrobial resistance components might also aid in identifying novel drug targets. mdpi.com

Drug delivery systems, such as polymeric nanoparticles, are being investigated as a strategy to improve the effectiveness of antimicrobial agents and potentially reduce resistance. news-medical.net, googleapis.com The "Trojan horse" strategy, which involves merging antibacterial agents with carriers to enable targeted drug release, is one such innovative approach. news-medical.net

Development of this compound-Based Probes for Target Identification

Identifying the specific biological targets of this compound is essential for understanding its mechanism of action and for rational drug design. Chemical proteomics, particularly probe-based methods, is a powerful approach for selectively identifying small-molecule targets within complex biological matrices. mdpi.com

Probe-based chemical proteomics typically involves designing and synthesizing probes that interact with the small molecule's target, capturing and separating these targets, and then identifying them using techniques like mass spectrometry. mdpi.com Both activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are utilized for target identification. mdpi.com While ABPP focuses on enzymatic activities, CCCP relies on the robust binding of compound molecules to target proteins. mdpi.com

Challenges in target identification can arise with certain protein types, such as cell-membrane proteins, due to their low abundance and biophysical properties. nih.gov However, advancements in probe design, including novel tetrafunctional probes, are improving the selectivity and efficiency of target labeling and identification. nih.gov

Innovative Approaches to this compound Analog Discovery

The discovery of novel this compound analogs with improved efficacy, reduced toxicity, or altered target specificity is a key area for future research. Innovative approaches are being employed in drug discovery to identify new therapeutic candidates. ijpsjournal.com, ppd.com

These approaches include leveraging advancements in biotechnology and utilizing techniques like artificial intelligence (AI) in drug discovery platforms. ijpsjournal.com, ppd.com While the search results did not provide specific details on this compound analog discovery, the broader field of drug discovery is utilizing innovative strategies such as high-throughput screening, combinatorial chemistry, and structure-based drug design to identify and develop new compounds. The development of new drugs based on this compound will require further studies on its pharmacokinetics, toxicity, and efficacy in preclinical and clinical trials. ontosight.ai

Integration of Omics Data for Comprehensive Understanding

Integrating data from various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the understanding of complex biological systems. researchgate.net, frontiersin.org, azolifesciences.com This multi-omics approach can provide a more comprehensive picture than single-omics studies by revealing intricate connections and interdependences between different molecular components. researchgate.net, frontiersin.org, azolifesciences.com

For this compound research, integrating omics data could offer deeper insights into its mechanism of action, identify biomarkers of response or resistance, and elucidate the cellular pathways affected by the compound. researchgate.net, azolifesciences.com, nih.gov Integrative approaches can help bridge the gap from genotype to phenotype and improve the understanding of disease mechanisms and potential therapeutic targets. researchgate.net, nih.gov

Despite its potential, multi-omics integration faces challenges related to data complexity, integration difficulties, and computational demands. researchgate.net, azolifesciences.com However, continuous advancements in high-throughput sequencing and bioinformatics are addressing these issues. researchgate.net, azolifesciences.com

Potential for this compound in Novel Therapeutic Modalities

This compound has shown potential as a therapeutic agent, particularly in the context of antimicrobial and anticancer therapies. ontosight.ai Research is exploring its potential in novel therapeutic modalities beyond traditional applications. frontiersin.org, nih.gov

While the search results did not provide specific examples of this compound being used in novel modalities like cell or gene therapies, the broader field of drug development is actively investigating such approaches for various diseases, including cancer and rare genetic disorders. frontiersin.org, nih.gov, mdpi.com, universiteitleiden.nl Novel therapeutic modalities often focus on targeted approaches, aiming to act precisely on pathogenic cells or specific mechanisms. frontiersin.org The potential of this compound in these emerging areas would depend on further research into its specific interactions with biological targets and its suitability for delivery and action within these complex therapeutic systems.

Conclusion

Summary of Dioxamycin's Research Significance

This compound is a benz[a]anthraquinone antibiotic with demonstrated in vitro activity against Gram-positive bacteria and some tumor cells. nih.gov Its significance lies in its novel chemical structure and its initial biological activity profile, which marked it as a compound of interest at the time of its discovery. However, the lack of subsequent published research has left many aspects of its pharmacology and potential applications unexplored.

Outlook for this compound in Academic and Preclinical Drug Discovery

The future of this compound in academic and preclinical drug discovery is uncertain. While its initial discovery was promising, the absence of follow-up studies in the public domain suggests that it may have faced challenges in further development, such as difficulties in synthesis, unfavorable pharmacological properties, or a lack of superior efficacy compared to other compounds. Renewed interest in this molecule would likely require the development of a viable synthetic route to produce sufficient quantities for further investigation and a more detailed exploration of its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.